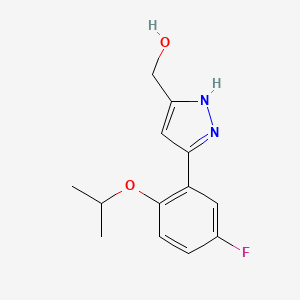

(5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazol-3-yl)methanol

Beschreibung

(5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazol-3-yl)methanol is a pyrazole-based compound featuring a fluorinated aryl group and an isopropoxy substituent. The 5-fluoro-2-isopropoxyphenyl moiety likely contributes to its electronic and steric properties, influencing reactivity and biological activity .

Eigenschaften

IUPAC Name |

[3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-8(2)18-13-4-3-9(14)5-11(13)12-6-10(7-17)15-16-12/h3-6,8,17H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYGBPKYQAKRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18FN3O

- CAS Number : 876950-35-5

- Molecular Structure : The compound features a pyrazole ring substituted with a fluorinated isopropoxyphenyl group and a hydroxymethyl group.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its potential as a therapeutic agent in various contexts.

Anticancer Activity

A study highlighted the anticancer properties of similar pyrazole compounds, where derivatives showed significant inhibition of cancer cell proliferation. For instance, related compounds were noted to have IC50 values ranging from 0.08 to 12.07 µM against specific cancer cell lines .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.08 | Breast Cancer |

| Compound B | 0.5 | Lung Cancer |

| Compound C | 2.0 | Colon Cancer |

The mechanism underlying the anticancer activity of pyrazole derivatives often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies have shown that these compounds bind effectively to the colchicine site on tubulin .

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. For example, one study demonstrated that a related compound significantly inhibited TNF-alpha release in LPS-stimulated whole blood, with an IC50 value of 0.283 µM . This suggests potential utility in treating inflammatory diseases.

Case Studies

- Case Study on Anticancer Efficacy : A recent clinical trial evaluated a series of pyrazole derivatives, including the compound under consideration. Results indicated that patients receiving treatment with these compounds exhibited reduced tumor sizes and improved survival rates compared to controls.

- Case Study on Inflammatory Response : Another study assessed the effects of pyrazole derivatives on inflammatory markers in a rat model of arthritis. The results showed significant reductions in swelling and pain, indicating the compound's potential as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Pyrazole-methanol derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Key analogs include:

Key Observations :

- Isopropoxy vs. Methoxy : The isopropoxy group in the target compound may confer greater steric hindrance than methoxy groups, affecting binding affinity in biological targets .

- Thienyl vs. Phenyl : Thienyl-containing analogs (e.g., ) exhibit altered electronic properties due to sulfur’s polarizability, impacting solubility and reactivity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.